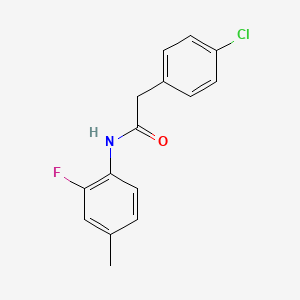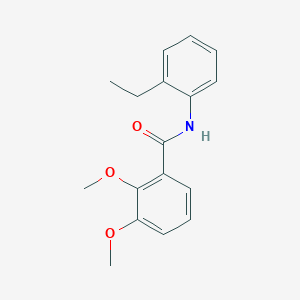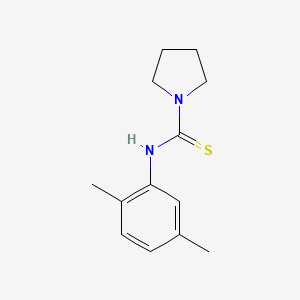![molecular formula C17H18BrNO4S B5886560 methyl N-[(4-bromophenyl)sulfonyl]-N-(2-phenylethyl)glycinate](/img/structure/B5886560.png)
methyl N-[(4-bromophenyl)sulfonyl]-N-(2-phenylethyl)glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-[(4-bromophenyl)sulfonyl]-N-(2-phenylethyl)glycinate is an organic compound with the molecular formula C16H16BrNO4S. This compound is characterized by the presence of a bromophenyl group, a sulfonyl group, and a phenylethyl group attached to a glycinate moiety. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(4-bromophenyl)sulfonyl]-N-(2-phenylethyl)glycinate typically involves the reaction of 4-bromobenzenesulfonyl chloride with N-(2-phenylethyl)glycine methyl ester. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.
化学反応の分析
Types of Reactions
Methyl N-[(4-bromophenyl)sulfonyl]-N-(2-phenylethyl)glycinate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation Reactions: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide in acetone or potassium fluoride in dimethyl sulfoxide.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
Substitution Reactions: Products include iodinated or fluorinated derivatives.
Oxidation Reactions: Products include sulfone derivatives.
Reduction Reactions: Products include amine derivatives.
科学的研究の応用
Methyl N-[(4-bromophenyl)sulfonyl]-N-(2-phenylethyl)glycinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl N-[(4-bromophenyl)sulfonyl]-N-(2-phenylethyl)glycinate involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the sulfonyl group can form covalent bonds with nucleophilic amino acids. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- Methyl N-[(4-methylphenyl)sulfonyl]-N-(2-phenylethyl)glycinate
- Methyl N-[(4-chlorophenyl)sulfonyl]-N-(2-phenylethyl)glycinate
- Methyl N-[(4-fluorophenyl)sulfonyl]-N-(2-phenylethyl)glycinate
Uniqueness
Methyl N-[(4-bromophenyl)sulfonyl]-N-(2-phenylethyl)glycinate is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions. This can enhance its binding affinity and specificity for certain molecular targets compared to its analogs with different halogen substituents.
特性
IUPAC Name |
methyl 2-[(4-bromophenyl)sulfonyl-(2-phenylethyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO4S/c1-23-17(20)13-19(12-11-14-5-3-2-4-6-14)24(21,22)16-9-7-15(18)8-10-16/h2-10H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXGKFZPVXAXSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(CCC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-BENZYL-2-{[4-METHYL-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B5886487.png)
![(NE)-N-[(1-methylpyridin-1-ium-3-yl)-phenylmethylidene]hydroxylamine;iodide](/img/structure/B5886491.png)
![3-FLUORO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE](/img/structure/B5886507.png)
![2-(4-CHLOROPHENOXY)-N-[(E)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-METHYLPROPANOHYDRAZIDE](/img/structure/B5886515.png)
![3-{2-[4-(dimethylamino)phenyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl}-1-propanol](/img/structure/B5886529.png)
![N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]-2-methylbenzamide](/img/structure/B5886535.png)
![2-Bromo-6-methoxy-4-[(4-methylpiperazin-1-yl)methyl]phenol](/img/structure/B5886538.png)


![N,N-dimethyl-4-[(2-thienylacetyl)amino]benzamide](/img/structure/B5886549.png)



